molecular formula C9H16N2O3 B14307294 4-(Prolylamino)butanoic acid CAS No. 111728-66-6

4-(Prolylamino)butanoic acid

Cat. No.: B14307294
CAS No.: 111728-66-6
M. Wt: 200.23 g/mol
InChI Key: DYPZTJVTQIANSG-UHFFFAOYSA-N
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Description

4-(Prolylamino)butanoic Acid is a synthetic chemical compound of interest in biochemical and pharmacological research. This molecule features a butanoic acid chain linked to a prolylamino group, a structure that suggests potential for modulating peptide-like interactions and biological activity. Research Applications: Researchers investigate this compound in areas such as organic synthesis, where it serves as a building block for more complex molecules. Its structural characteristics also make it a candidate for studies in medicinal chemistry, particularly in the design and development of novel enzyme inhibitors or receptor ligands. Handling and Storage: Please refer to the Safety Data Sheet (SDS) for detailed handling, storage, and disposal information. Store in a cool, dry place, protected from light. Notice: This product is categorized as For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

111728-66-6

Molecular Formula

C9H16N2O3

Molecular Weight

200.23 g/mol

IUPAC Name

4-(pyrrolidine-2-carbonylamino)butanoic acid

InChI

InChI=1S/C9H16N2O3/c12-8(13)4-2-6-11-9(14)7-3-1-5-10-7/h7,10H,1-6H2,(H,11,14)(H,12,13)

InChI Key

DYPZTJVTQIANSG-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C(=O)NCCCC(=O)O

Origin of Product

United States

Historical Context of Butanoic Acid Derivatives in Bioactive Research

Butanoic acid, also known as butyric acid, was first identified in an impure form in 1814 by the French chemist Michel Eugène Chevreul. wikipedia.org By 1823, he had detailed its properties, deriving its name from the Greek word for butter, the substance in which it was discovered. wikipedia.org For much of its history, butanoic acid was primarily known for its unpleasant odor. wikipedia.org However, in recent decades, scientific interest has shifted towards the biological activities of butanoic acid and its derivatives.

Butyric acid is a short-chain fatty acid that plays a crucial role in the gut health of mammals, where it is produced by the microbial fermentation of dietary fibers. nih.gov This endogenous production and its subsequent physiological effects have spurred extensive research into its therapeutic potential. Scientists have investigated butanoic acid and its derivatives for a range of applications, including their use as alternatives to antibiotics in animal husbandry and as potential treatments for various human diseases. nih.gov

A significant area of research has focused on the ability of butyrate (B1204436) to inhibit histone deacetylases (HDACs), enzymes that play a role in gene expression. nih.gov Aberrant HDAC activity is linked to the development of certain cancers, making butyrate and its derivatives promising candidates for anti-cancer therapies. nih.gov Furthermore, butanoic acid derivatives have been explored for their positive effects in conditions such as hemoglobinopathies, hypercholesterolemia, insulin (B600854) resistance, and cerebral ischemia. nih.govnih.gov Despite these promising avenues, the therapeutic application of butanoic acid is often limited by its short half-life. biointerfaceresearch.com This has led to the development of various derivatives and delivery systems, such as microencapsulation, to enhance its stability and targeted delivery. nih.gov The ongoing exploration of butanoic acid derivatives continues to yield new insights into their diverse biological functions and potential therapeutic uses. biointerfaceresearch.com

Importance of Amino Acid Conjugates, with Emphasis on Proline Containing Structures, in Biological Systems

Amino acid conjugates, molecules formed by linking an amino acid to another chemical moiety, are of significant interest in chemical biology and drug discovery. The addition of an amino acid can alter the physicochemical properties of a parent molecule, influencing its solubility, stability, and ability to interact with biological targets. Proline, a unique proteinogenic amino acid with a secondary amine incorporated into a pyrrolidine (B122466) ring, imparts distinct structural constraints on peptides and proteins. sigmaaldrich.com This has made proline and its analogs valuable tools in the design of bioactive compounds. sigmaaldrich.comnih.gov

Proline-containing peptides, often referred to as glyprolines, exhibit a wide range of biological activities. nih.gov These peptides are involved in numerous physiological processes, including inflammatory responses, coagulation, and the regulation of growth factors. nih.gov For instance, certain proline-containing peptides can act as chemoattractants for neutrophils in lung diseases and have shown neuroprotective effects in models of Parkinson's disease. nih.gov They are derived from both endogenous sources, such as the breakdown of collagen and insulin-like growth factor-1 (IGF-1), and from dietary proteins. nih.gov

Research Gaps and Rationale for Investigating 4 Prolylamino Butanoic Acid

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. The primary disconnection for this compound is the amide bond linking the proline and butanoic acid moieties. This C-N bond cleavage reveals two key synthons: a proline derivative and a 4-aminobutanoic acid (GABA) derivative.

This leads to a straightforward synthetic plan: the coupling of an appropriately protected proline unit with a 4-aminobutanoic acid ester, followed by deprotection. The stereocenter on the proline ring necessitates a stereoselective approach to its synthesis or the use of a chiral starting material.

Established Synthetic Routes to Substituted Butanoic Acid Scaffolds

The 4-aminobutanoic acid portion serves as a crucial building block. Its synthesis involves the construction of the four-carbon backbone and the introduction of the necessary functional groups.

Several reliable methods exist for constructing the butanoic acid backbone. The choice of method often depends on the desired substitution pattern and the scale of the synthesis.

Ring-Opening of γ-Butyrolactone: A common and efficient method involves the acid-catalyzed ring-opening of γ-butyrolactone. For example, treatment with hydrochloric acid can yield 4-chlorobutanoic acid, a versatile intermediate. chemicalbook.com

Friedel-Crafts Acylation: Aromatic butanoic acids can be synthesized via the reaction of an aromatic compound with butyrolactone in the presence of a Lewis acid catalyst like aluminum chloride. google.com

Conjugate Addition: Asymmetric 1,4-addition reactions to α,β-unsaturated esters are powerful tools for creating chiral butanoic acid derivatives. For instance, the rhodium-catalyzed asymmetric addition of an arylboronic acid to ethyl (E)-but-2-enoate can produce enantiomerically enriched 3-arylbutanoates. orgsyn.org

Table 1: Comparison of Butanoic Acid Backbone Construction Strategies

Strategy Starting Materials Key Reagents Advantages Example Product Reference
Lactone Ring-Opening γ-Butyrolactone HCl, Silicotungstic acid Simple, high-yielding 4-Chlorobutanoic acid chemicalbook.com
Friedel-Crafts Acylation Benzene, Butyrolactone AlCl₃ Forms C-C bond with aromatic rings 4-Phenylbutyric acid google.com

Data from referenced synthetic procedures.

For the target molecule, the key scaffold is 4-aminobutanoic acid (GABA). The carboxylic acid is often present in the starting material, as seen in the ring-opening of γ-butyrolactone. chemicalbook.com The amine group can be introduced through several methods:

Nucleophilic Substitution: A common route is the reaction of a 4-halobutanoic acid (e.g., 4-chlorobutanoic acid) with an amine source, such as ammonia (B1221849) or a protected amine equivalent.

Reduction of Nitrogen-Containing Functional Groups: The reduction of a nitrile (e.g., from 4-cyanobutanoic acid) or a nitro group at the 4-position of the butanoic acid chain can also yield the desired amine.

Many syntheses utilize commercially available 4-aminobutanoic acid or its esters, which are then protected before coupling with the proline moiety.

Stereoselective Synthesis of the Proline Moiety and its Integration

The presence of a chiral center in proline demands stereoselective control during its synthesis and subsequent integration into the final molecule.

Chiral pool synthesis is a highly effective strategy that utilizes naturally occurring, enantiomerically pure compounds as starting materials. mdpi.comnih.govresearchgate.net L-proline, being a proteinogenic amino acid, is an inexpensive and readily available chiral building block. univie.ac.at

In this approach, natural L-proline is the starting point. The synthesis involves:

Protection: The amino and carboxylic acid groups of proline are protected to prevent unwanted side reactions during the coupling step. Common protecting groups for the amine are Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), while the carboxylic acid is often converted to a methyl or ethyl ester.

Coupling: The protected proline is then activated and coupled with the 4-aminobutanoic acid derivative using standard peptide coupling reagents (e.g., DCC, EDC).

Deprotection: The protecting groups are removed in the final step to yield this compound.

This method's primary advantage is that the stereochemistry is already set by the natural starting material, avoiding the need for complex asymmetric reactions or resolutions. researchgate.net

A DKR process combines a rapid, reversible racemization of the starting material with a highly stereoselective reaction that consumes only one of the enantiomers. This continuous racemization of the unreacted enantiomer allows for a theoretical yield of 100% of the desired product, far exceeding the 50% limit of a classical kinetic resolution. nih.govprinceton.edu

For proline derivatization, DKR could be applied in several ways:

Synthesis of D-Proline: If the D-enantiomer of this compound were desired, DKR could be used to generate D-proline from racemic proline.

Asymmetric Synthesis of Proline Analogues: Biocatalytic DKR, often employing transaminase enzymes, can be used to synthesize β-branched or other substituted amino acids with high diastereo- and enantioselectivity. nih.gov This approach could be adapted to create novel proline analogues for incorporation into similar peptide structures.

Table 2: Comparison of Stereoselective Strategies for Proline

Strategy Principle Advantages Limitations
Chiral Pool Synthesis Uses naturally occurring L-proline as a starting material. mdpi.comunivie.ac.at Stereochemistry is pre-defined; cost-effective; straightforward. nih.govresearchgate.net Primarily limited to the natural enantiomer (L-proline).

| Dynamic Kinetic Resolution (DKR) | Combines racemization with a stereoselective reaction to convert a racemate to one enantiomer. | Theoretical 100% yield of a single enantiomer; access to "unnatural" isomers. scholaris.canih.gov | Requires careful optimization of racemization and resolution conditions. princeton.edunih.gov |

Table 3: Compound Names Mentioned in this Article

Compound Name
This compound
4-Aminobutanoic acid (GABA)
4-Chlorobutanoic acid
4-Phenylbutyric acid
(S)-Ethyl 3-(4-bromophenyl)butanoate
γ-Butyrolactone
Proline
Benzene
(4-bromophenyl)boronic acid
Ethyl (E)-but-2-enoate
Aluminum chloride
bis(norbornadiene)rhodium(I) tetrafluoroborate
(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
tert-butyloxycarbonyl (Boc)

Amide Bond Formation: Coupling Strategies for Prolylamino Linkage

The formation of the amide bond between proline and a butanoic acid moiety is the cornerstone of synthesizing this compound. This reaction, a type of peptide coupling, involves the activation of a carboxylic acid group to facilitate its reaction with an amine. numberanalytics.com The fundamental principle requires the activation of the carboxylic acid, which then serves as a reactive site for the amine to initiate the coupling, ultimately forming the desired amide product. researchgate.net

Given that proline is a secondary amino acid, its nucleophilicity and steric hindrance can present unique challenges compared to primary amino acids. The choice of coupling reagent is therefore critical to ensure high yield and minimize side reactions, particularly epimerization (loss of stereochemical purity) at the chiral center of proline. nih.gov

Common strategies for forming this prolylamino linkage involve several classes of coupling reagents:

Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used, often in conjunction with additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). These additives form active esters that are less prone to side reactions and improve reaction efficiency.

Phosphonium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are highly effective for sterically hindered couplings and can often be used directly without additional activators.

Uronium/Aminium Salts: This class includes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). numberanalytics.com These are among the most efficient and rapid coupling reagents, known for suppressing racemization, which is crucial when working with amino acids like proline. nih.govnumberanalytics.com

The mechanism for these reagents typically involves the activation of the carboxylic acid component (a protected butanoic acid derivative) to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the nitrogen atom of the proline ring, resulting in the formation of the stable amide bond. numberanalytics.com A study on amide bond formation highlighted that less-nucleophilic, bulky amines like L-proline could be effectively coupled to amino acids in good yields (80%) with no detectable epimerization using advanced methods like microflow reactors. nih.gov

Coupling Reagent ClassExamplesKey Characteristics
CarbodiimidesEDCCommonly used, cost-effective, often requires an additive (e.g., HOBt, NHS) to improve efficiency and reduce side reactions.
Phosphonium SaltsPyBOPHighly efficient for sterically hindered amino acids, reduces racemization.
Uronium/Aminium SaltsHATU, HBTU, COMU numberanalytics.comVery high coupling efficiency and speed, excellent for minimizing epimerization, considered among the most effective modern coupling reagents. nih.govnumberanalytics.com

Optimization of Reaction Conditions and Scalability for this compound Synthesis

Optimizing reaction conditions is a critical step to maximize yield and purity while minimizing costs and reaction time. For the synthesis of this compound, several parameters must be systematically evaluated. numberanalytics.com

Key Optimization Parameters:

Solvent: The choice of solvent is crucial as it must solubilize both the protected proline and butanoic acid starting materials while facilitating the reaction. numberanalytics.com Polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) are common choices for peptide couplings due to their ability to stabilize charged intermediates and solvate reactants. numberanalytics.com

Temperature: Reaction temperature directly influences the rate of amide bond formation. numberanalytics.com While higher temperatures can increase the reaction rate, they can also promote undesirable side reactions, including decomposition of reagents or epimerization of the proline chiral center. nih.govnumberanalytics.com For instance, in one study, reducing the temperature to 10°C was necessary to control a reaction, though it led to a decreased yield and increased epimerization in a batch process compared to a microflow reactor. nih.gov Finding the optimal temperature involves balancing reaction speed with product purity.

Concentration: The concentration of reactants can affect the reaction kinetics. Higher concentrations may speed up the desired bimolecular reaction but can also lead to aggregation or solubility issues. Optimization studies are needed to find the ideal concentration range. numberanalytics.com

Stoichiometry and Addition Order: The ratio of the coupling reagent and base to the carboxylic acid and amine components is critical. A slight excess of the coupling reagent is common, but a large excess can complicate purification. The order in which reagents are added can also be important; typically, the carboxylic acid is pre-activated with the coupling reagent before the amine (proline) is introduced.

Scalability:

Transitioning a synthetic procedure from a laboratory (milligram to gram) scale to a larger, industrial (kilogram) scale presents significant challenges. researchgate.net What works efficiently in a small flask may not be feasible or safe in a large reactor.

Considerations for Large-Scale Synthesis:

Heat Transfer: Amide coupling reactions are often exothermic. On a large scale, efficient heat dissipation is crucial to maintain the optimal temperature and prevent runaway reactions. orgsyn.org

Mixing: Ensuring homogenous mixing of reactants in a large volume is more difficult and requires specialized reactor designs.

Cost of Goods: The price of reagents, particularly complex coupling agents and protecting groups, becomes a major factor at scale. More economical, though potentially less efficient, reagents may be considered.

Purification: Chromatographic purification, common in lab-scale synthesis, is often impractical and expensive for large quantities. Developing procedures that rely on crystallization, extraction, and filtration is essential for scalable synthesis. orgsyn.org

Safety and Handling: The risks associated with handling large quantities of flammable solvents and reactive chemicals must be rigorously managed. ontosight.ai

ParameterObjective of OptimizationConsiderations for Scalability
SolventMaximize solubility of reactants and intermediates, facilitate reaction. numberanalytics.comCost, safety (flammability, toxicity), ease of removal and recovery.
TemperatureBalance reaction rate with minimization of side reactions (e.g., epimerization). numberanalytics.comEfficient heat transfer in large reactors is critical to maintain control.
Reagent ChoiceAchieve high yield and purity with minimal side products.High cost of advanced coupling reagents can be prohibitive; may need to use less expensive alternatives.
PurificationIsolate the target compound with high purity.Shift from chromatography to more scalable methods like crystallization or extraction. orgsyn.org

Green Chemistry Principles in the Synthesis of Amino Acid-Butanoic Acid Conjugates

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly important in pharmaceutical and chemical manufacturing, including the synthesis of molecules like this compound.

Key green chemistry principles applicable to this synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The use of coupling reagents inherently lowers atom economy, as these large molecules are not part of the final product. Catalytic methods are a superior alternative from this perspective.

Use of Less Hazardous Chemical Syntheses: This involves selecting reagents and solvents that are less toxic to humans and the environment. For example, replacing hazardous solvents like DMF with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) is a key goal.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. mdpi.com The development of highly active catalysts or coupling reagents that function effectively at room temperature supports this principle. researchgate.net

Use of Renewable Feedstocks: While the direct synthesis of this specific conjugate from renewable feedstocks is complex, the starting materials—amino acids and butanoic acid derivatives—can potentially be sourced from biological processes. Butyric acid, for example, can be produced from biomass. mdpi.com

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. researchgate.net Enzyme-catalyzed methods, using enzymes like lipases or proteases, offer a highly selective and efficient way to form amide bonds under mild, aqueous conditions. numberanalytics.com This approach is a powerful green alternative to traditional coupling reagents, offering high selectivity and operating under mild reaction conditions. numberanalytics.com

Reduce Derivatives: Protecting groups are often necessary in peptide synthesis to prevent unwanted side reactions. However, each protection and deprotection step adds to the process mass intensity and waste generation. Developing selective synthetic methods that avoid the need for protecting groups is a key green chemistry objective.

Applying these principles to the synthesis of amino acid-butanoic acid conjugates can lead to more sustainable, cost-effective, and environmentally friendly manufacturing processes. mdpi.comresearchgate.net

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide a detailed view of the molecular structure by probing the interactions of the molecule with electromagnetic radiation. Each technique offers unique insights into the connectivity of atoms and the types of functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Definitive Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR: The proton NMR spectrum of a related compound, butanoic acid, shows four distinct groups of proton resonances, which aligns with the four different chemical environments for the hydrogen atoms in its structure. docbrown.info The integration of these signals reveals a proton ratio of 3:2:2:1, corresponding to the CH₃, CH₂, CH₂, and COOH groups, respectively. docbrown.info For this compound, the spectrum would be more complex, showing signals for the protons in the proline ring and the butanoic acid chain. The acidic proton of the carboxylic acid is typically highly deshielded and appears far downfield, often in the 10–12 ppm range, which is a distinctive feature for carboxylic acids. libretexts.orglibretexts.org Protons on the carbons adjacent to the carboxylic acid group typically absorb in the 2-3 ppm region. libretexts.orglibretexts.org

¹³C NMR: The carbon-13 NMR spectrum provides evidence for the number of distinct carbon environments in a molecule. In butanoic acid, four different chemical shift lines are observed, confirming the four unique carbon atoms. docbrown.info The carbonyl carbon of a carboxylic acid is significantly deshielded and typically appears in the 160-180 ppm range. libretexts.orglibretexts.org The chemical shifts of the other carbon atoms are influenced by their proximity to the electronegative oxygen atoms. docbrown.info For this compound, the ¹³C NMR spectrum would be expected to show distinct signals for each carbon atom in both the proline and butanoic acid moieties.

Interactive Data Table: Predicted NMR Data for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Carboxyl C-~175-180
Alpha-C (to COOH)~2.3~35
Beta-C~1.9~25
Gamma-C (to N)~3.2~45
Proline Alpha-CH~4.0~60
Proline Beta-CH₂~2.0~30
Proline Gamma-CH₂~1.8~25
Proline Delta-CH₂~3.5~48
Amide NH~8.0-
Carboxyl OH~12.0-

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and Tandem MS (ESI-MS-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

HR-ESI-MS: High-Resolution Electrospray Ionization Mass Spectrometry is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like this compound. It allows for the accurate determination of the molecular ion's mass, which for this compound (C₉H₁₆N₂O₃) is 200.1161 g/mol . The high accuracy of HR-ESI-MS helps to confirm the elemental composition of the molecule.

Tandem MS (ESI-MS-MS): Tandem mass spectrometry provides structural information by fragmenting the molecular ion and analyzing the resulting fragment ions. This fragmentation pattern is unique to the molecule and can be used to elucidate its structure. For this compound, characteristic fragmentation would involve the cleavage of the amide bond and losses of small molecules like water and carbon dioxide. The fragmentation of butanoic acid, for example, shows prominent peaks corresponding to the loss of OH (M-17) and COOH (M-45). libretexts.org Similar fragmentation pathways would be expected for this compound, providing valuable structural information. The application of in-source fragmentation can also be a useful tool for identifying specific fragment ions. nih.gov

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

Fragment Ion m/z (Monoisotopic) Description
[M+H]⁺201.1239Protonated molecular ion
[M-H₂O+H]⁺183.1133Loss of water
[M-COOH+H]⁺155.1184Loss of the carboxyl group
Proline iminium ion70.0657Characteristic fragment of proline
Butyric acid fragment87.0446Cleavage of the amide bond

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The carboxyl group of a carboxylic acid has two characteristic stretching absorptions. libretexts.orglibretexts.org A very broad O-H stretching absorption is typically observed in the range of 2500 to 3300 cm⁻¹. libretexts.orglibretexts.org The C=O stretching vibration of the carboxylic acid appears between 1700 and 1725 cm⁻¹. docbrown.info For this compound, additional characteristic peaks for the amide group would be expected, including the N-H stretch (around 3300 cm⁻¹) and the amide I (C=O stretch, around 1650 cm⁻¹) and amide II (N-H bend, around 1550 cm⁻¹) bands. The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule. docbrown.info

Interactive Data Table: Characteristic FT-IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch2500-3300 (broad)
Carboxylic AcidC=O stretch1700-1725
AmideN-H stretch~3300
AmideC=O stretch (Amide I)~1650
AmideN-H bend (Amide II)~1550
Alkyl C-HC-H stretch2850-2960

UV-Vis Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy provides information about conjugated systems and chromophores within a molecule. Carboxylic acids without additional conjugation typically absorb around 210 nm, which is often too low to be of significant practical use for structural elucidation. libretexts.orglibretexts.org Since this compound lacks significant chromophores that absorb in the standard UV-Vis range (200-800 nm), this technique is less informative for its structural characterization compared to NMR, MS, and FT-IR.

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating the components of a mixture and for assessing the purity of a compound. They are also widely used for quantitative analysis.

Liquid Chromatography (LC) for Separation and Analysis

Liquid chromatography (LC) is a powerful technique for the separation, identification, and quantification of compounds in a mixture. When coupled with mass spectrometry (LC-MS), it becomes a highly sensitive and selective analytical method. For polar compounds like this compound, reversed-phase LC with a C18 column is a common choice. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier like formic acid to improve peak shape. LC-ESI-MS/MS methods have been successfully developed for the quantification of related butanoic acid derivatives in complex biological matrices like urine, demonstrating excellent sensitivity, accuracy, and precision. nih.govnih.gov Such methods would be directly applicable to the analysis of this compound.

Gas Chromatography (GC) Techniques Applicable to Butanoic Acid Derivatives

Gas Chromatography (GC) is a cornerstone analytical technique for the separation and analysis of volatile and semi-volatile compounds. However, due to the polar nature and low volatility of amino acids and their derivatives, including butanoic acid derivatives like this compound, direct analysis by GC is challenging. sigmaaldrich.com To overcome this, derivatization is an essential prerequisite, aiming to convert the polar functional groups (carboxyl and amino groups) into less polar, more volatile, and thermally stable moieties. sigmaaldrich.comcreative-proteomics.com

Several derivatization strategies are applicable:

Silylation: This is a common method where active hydrogens in the molecule are replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. sigmaaldrich.comcreative-proteomics.com MTBSTFA derivatives are known for their increased stability and reduced sensitivity to moisture compared to TMS derivatives. sigmaaldrich.com The derivatized products can then be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification based on characteristic fragmentation patterns. sigmaaldrich.comresearchgate.net

Esterification and Acylation: This two-step approach first converts the carboxylic acid group to an ester (e.g., a methyl ester using methanolic HCl) and subsequently blocks the amino group via acylation using reagents like trifluoroacetic anhydride (B1165640) (TFAA). sigmaaldrich.commdpi.com This dual derivatization ensures good peak shape and volatility for GC analysis. sigmaaldrich.com Another class of reagents, alkyl chloroformates, such as heptafluorobutyl chloroformate (HFBCF), can be used for simultaneous derivatization and extraction, offering a streamlined sample preparation process. nih.govnih.gov

The choice of capillary column is critical for successful separation. For general analysis, non-polar columns like those with a 5% phenyl methylpolysiloxane stationary phase (e.g., SLB-5ms) are effective for separating the derivatized analytes. sigmaaldrich.com For separating enantiomers, chiral stationary phases are required, as discussed in section 3.4.

Detection is most powerfully achieved using mass spectrometry (GC-MS), which provides both high sensitivity and structural information for confident peak identification. creative-proteomics.com Flame Ionization Detection (FID) is a robust alternative for quantification when structural confirmation is not the primary goal. mdpi.com

Table 1: Common Derivatization Reagents for GC Analysis of Amino Acid and Carboxylic Acid Derivatives

Derivatization MethodReagentTarget Functional Group(s)Key Advantages
Silylation N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)-COOH, -NH2, -OH, -SHForms stable derivatives, less moisture sensitive. sigmaaldrich.com
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)-COOH, -NH2, -OH, -SHCommon, effective silylating agent. creative-proteomics.com
Esterification/Acylation Methanolic HCl followed by Trifluoroacetic Anhydride (TFAA)-COOH (Esterification), -NH2 (Acylation)Produces highly volatile derivatives, good for peak shape. sigmaaldrich.com
Acylation/Extraction Heptafluorobutyl chloroformate (HFBCF)-COOH, -NH2Allows for in-situ derivatization and extraction. nih.govnih.gov

Gel Permeation Chromatography (GPC) for Molecular Size Distribution of Derivatives

Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is a technique that separates molecules based on their size or hydrodynamic volume in solution. wikipedia.orgwikipedia.org Unlike other forms of chromatography that rely on chemical interactions, GPC is a non-destructive method that uses a column packed with porous gel beads. wikipedia.orgmtoz-biolabs.com Larger molecules are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can penetrate the pores to varying degrees, leading to a longer retention time. wikipedia.orgnumberanalytics.com

While GPC is most commonly associated with the analysis of high-molecular-weight polymers and biomacromolecules like proteins, its principles are applicable to determining the molecular size distribution of derivatives of this compound, particularly if the compound is conjugated to larger entities or forms oligomers or aggregates. numberanalytics.comresolvemass.cayoutube.com

For instance, if this compound were incorporated into a peptide or a synthetic polymer, GPC would be the ideal technique to:

Determine the average molecular weight (Number Average Mn, Weight Average Mw) and the polydispersity index (PDI) of the resulting conjugate. resolvemass.cayoutube.com

Detect the presence of aggregates or fragments. youtube.com

Purify the desired product by separating it from unreacted starting materials or byproducts of different sizes. wikipedia.org

The GPC system consists of a pump, column, and detector. The choice of solvent (mobile phase) and column packing material is crucial and depends on the solubility of the analyte. wikipedia.org For water-soluble derivatives, aqueous GPC is used, whereas organic-soluble derivatives require organic GPC. resolvemass.ca Detection is typically accomplished with a Refractive Index (RI) detector, a UV detector, or more advanced setups like Multi-Angle Light Scattering (MALS), which can determine absolute molecular weight without the need for calibration standards. resolvemass.cayoutube.com

Advanced Quantification Strategies for Acidic Amino Acid Conjugates in Complex Matrices

Quantifying acidic amino acid conjugates like this compound in complex matrices such as biological fluids (e.g., plasma, urine, cerebrospinal fluid) or environmental samples presents significant analytical challenges. nih.gov These matrices contain a multitude of interfering substances, including proteins, salts, and other small molecules, that can suppress the analyte signal and compromise accuracy. creative-proteomics.comsickkids.ca Therefore, robust sample preparation is a critical first step, followed by a highly selective and sensitive analytical technique.

Sample Preparation: The primary goal of sample preparation is to isolate the analyte of interest and remove interferences. creative-proteomics.com

Protein Precipitation: For biological fluids, the removal of proteins is essential. This is commonly achieved by adding an organic solvent like acetonitrile or an acid such as trichloroacetic acid (TCA) or perchloric acid (PCA), followed by centrifugation to pellet the precipitated proteins. nih.govcreative-proteomics.com

Solid-Phase Extraction (SPE): SPE is a powerful cleanup technique that can selectively retain the analyte on a solid sorbent while interfering compounds are washed away. Different sorbent chemistries (e.g., C18 for non-polar compounds, mixed-mode for ionic compounds) can be chosen depending on the properties of the analyte and the matrix. creative-proteomics.com

Quantification Techniques:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantitative analysis of small molecules in complex matrices. zivak.commdpi.com LC provides the initial separation, and the tandem mass spectrometer offers exceptional sensitivity and selectivity through techniques like Selected Reaction Monitoring (SRM). In SRM, a specific precursor ion of the target analyte is selected, fragmented, and a specific product ion is monitored, drastically reducing chemical noise and improving the limit of quantification. nih.gov The use of stable isotope-labeled internal standards is crucial for correcting matrix effects and ensuring high accuracy. nih.gov

High-Performance Liquid Chromatography (HPLC) with Derivatization: When LC-MS/MS is not available, HPLC with UV or fluorescence detection can be used. Since many amino acid conjugates lack a strong native chromophore, pre-column derivatization with a labeling agent (e.g., AccQ•Tag) is often necessary to enhance detection sensitivity. youtube.comresearchgate.net

Table 2: Comparison of Quantification Strategies in Complex Matrices

TechniqueSelectivity & SensitivityThroughputKey Considerations
LC-MS/MS Very HighHighRequires stable isotope-labeled internal standards for best accuracy; corrects for matrix effects. zivak.comnih.gov
HPLC-UV/Fluorescence Moderate to HighModerateOften requires pre-column derivatization to enhance sensitivity; simpler instrumentation. youtube.comnih.gov

Stereochemical Analysis and Enantiomeric Purity Determination

This compound is a chiral molecule, containing at least one stereocenter in the proline ring. The biological activity of such compounds is often highly dependent on their stereochemistry. nih.gov Therefore, the ability to separate and quantify the different stereoisomers (enantiomers and diastereomers) is critical for understanding its function and for quality control of synthetic preparations. The primary tool for this analysis is chiral chromatography. mdpi.com

Chiral Gas Chromatography (GC): For GC-based enantiomeric separation, the analyte must first be derivatized using achiral reagents (as described in section 3.2.2) to ensure volatility. sigmaaldrich.com The resulting derivatives are then injected onto a chiral GC column. These columns contain a chiral stationary phase (CSP), such as cyclodextrin (B1172386) derivatives or amino acid derivatives like L-valine (e.g., Chirasil-L-Val), which interacts differently with the two enantiomers, leading to different retention times and thus separation. sigmaaldrich.comnih.govnih.gov Coupling chiral GC with mass spectrometry (GC-MS) allows for the sensitive quantification of a minor enantiomer in the presence of a large excess of the other. nih.govresearchgate.net

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC offers a versatile approach for stereochemical analysis and can sometimes be performed without derivatization. sigmaaldrich.com

Direct Separation: Underivatized amino acid conjugates can be separated directly on a chiral stationary phase. Macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin (B549263) phases) are particularly effective for separating the enantiomers of polar and ionic compounds in aqueous mobile phases. sigmaaldrich.com

Indirect Separation: An alternative (though less common) approach involves derivatizing the analyte with a chiral derivatizing reagent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral HPLC column. sigmaaldrich.com

A significant challenge in stereochemical analysis is the risk of racemization (the conversion of one enantiomer into its mirror image) during sample preparation or analysis. nih.gov To accurately determine the original enantiomeric purity of a sample, especially from a peptide hydrolysate, methods using deuterated reagents during hydrolysis have been developed. This allows the analyst to distinguish between the D-amino acids originally present in the sample and those formed by racemization during the analytical procedure. nih.govcat-online.comresearchgate.net

Preclinical Mechanistic Insights into 4 Prolylamino Butanoic Acid S Biological Interactions

Elucidation of Metabolic Pathways of 4-(Prolylamino)butanoic acid and Related Compounds

The metabolic journey of this compound within a biological system is hypothesized to involve the catabolism of its constituent components: a proline moiety and a butanoic acid structure, the latter of which is closely related to γ-aminobutyric acid (GABA). The metabolic pathways of these individual components are well-documented and provide a framework for predicting the biotransformation of the parent compound.

Interaction with Fatty Acid and Amino Acid Metabolism Pathways

The metabolism of this compound is likely intertwined with fundamental fatty acid and amino acid metabolic pathways. The butanoic acid portion of the molecule can be viewed as a derivative of the short-chain fatty acid, butyric acid. Butyric acid and its derivatives are known to influence lipid metabolism by downregulating de novo lipogenesis and stimulating fatty acid β-oxidation. plos.orgkhanacademy.org This process of β-oxidation breaks down fatty acids to produce acetyl-CoA, a central molecule in energy metabolism. nih.gov

Simultaneously, the proline component is subject to amino acid metabolism. Proline is catabolized in the mitochondria through a two-step enzymatic process. creative-peptides.comnih.gov Proline dehydrogenase first oxidizes proline to pyrroline-5-carboxylate (P5C). creative-peptides.comnih.gov Subsequently, P5C is converted to glutamate (B1630785) by pyrroline-5-carboxylate dehydrogenase. creative-peptides.comnih.gov Glutamate can then enter the tricarboxylic acid (TCA) cycle or be used in the synthesis of other amino acids. nih.gov The regulation of amino acid metabolism is a critical physiological function. nih.gov

Given that this compound is a conjugate of an amino acid and a fatty acid derivative, its metabolism could influence both pathways. One possibility is the hydrolysis of the amide bond, releasing proline and 4-aminobutanoic acid (GABA), which would then enter their respective metabolic pathways. frontiersin.orgnih.gov

Potential Biotransformation and Degradation Pathways

The primary route of biotransformation for this compound is anticipated to be the enzymatic hydrolysis of the bond linking the proline and butanoic acid moieties. This is analogous to the metabolism of dipeptides, which are cleaved by peptidases. youtube.com Specifically, prolidase is an enzyme that targets dipeptides with a C-terminal proline residue, making it a strong candidate for the degradation of this compound. nih.govfrontiersin.org The hydrolysis would yield L-proline and 4-aminobutanoic acid (GABA).

Once liberated, proline would be degraded to glutamate via the action of proline oxidase and pyrroline-5-carboxylate dehydrogenase. creative-peptides.comlongdom.orglsuhsc.edu GABA, on the other hand, is metabolized through the GABA shunt, a series of reactions that convert it to succinic semialdehyde, which is then oxidized to succinate (B1194679), an intermediate of the citric acid cycle. nih.govnih.gov The key enzyme in GABA catabolism is GABA transaminase. frontiersin.orgnih.govresearchgate.net

Alternatively, the entire molecule could undergo modifications before cleavage. For instance, N-acyl amino acids can be metabolized through modifications of the fatty acyl and/or the amino acid moiety. frontiersin.org

Role as Metabolic Precursor or Intermediate in Biological Systems

It is plausible that this compound or its metabolites could serve as precursors or intermediates in various biological processes. The liberation of proline from the parent compound would contribute to the intracellular proline pool. This proline can then be utilized for the synthesis of new proteins, particularly collagen, which is rich in proline residues. frontiersin.org Proline itself can also act as a signaling molecule. washington.edu

The other breakdown product, GABA, is a major inhibitory neurotransmitter in the central nervous system. nih.gov Therefore, the metabolism of this compound could potentially modulate neuronal activity by influencing GABA levels. Furthermore, the succinate produced from GABA metabolism via the GABA shunt can enter the Krebs cycle, contributing to cellular energy production. nih.gov

There is also a theoretical, non-enzymatic pathway where proline, under conditions of oxidative stress, could be converted to a precursor of GABA. plos.org This suggests a potential direct link between the two components of this compound under specific physiological conditions.

Investigations into Enzymatic Interactions and Modulation by this compound

The interaction of this compound with various enzymes is central to its biological activity and metabolism. The unique structural feature of a proline residue suggests specific enzymatic interactions.

Enzyme Kinetic Studies (e.g., inhibition, activation) of Relevant Biocatalysts

Given its structure, this compound is a potential substrate for proline-specific peptidases. plos.org Prolidase, an enzyme that cleaves Xaa-Pro dipeptides, is a prime candidate for its hydrolysis. nih.gov Kinetic studies with prolidase would be essential to determine the efficiency of this cleavage.

Furthermore, the butanoic acid moiety, being a GABA analog, suggests potential interactions with enzymes of the GABAergic system. For example, it could act as an inhibitor of GABA transaminase (GABA-T), the enzyme responsible for GABA degradation. frontiersin.org Inhibition of GABA-T would lead to increased GABA levels in the brain, a mechanism of action for some anticonvulsant drugs. frontiersin.orgresearchgate.net Competitive inhibition of GABA-T has been observed with certain branched-chain fatty acids.

The table below summarizes potential enzymatic interactions and their predicted outcomes.

EnzymePredicted Interaction with this compoundPotential Outcome
ProlidaseSubstrateHydrolysis to proline and 4-aminobutanoic acid (GABA)
GABA Transaminase (GABA-T)InhibitorIncreased synaptic GABA levels
Proline DehydrogenaseNo direct interaction with the parent compoundMetabolism of liberated proline
Succinic Semialdehyde DehydrogenaseNo direct interaction with the parent compoundMetabolism of liberated GABA-derived succinic semialdehyde

Characterization of Enzyme-Substrate/Inhibitor Complexes and Binding Dynamics

Detailed characterization of the binding of this compound to its target enzymes would provide significant insights into its mechanism of action. For prolidase, understanding the enzyme-substrate complex would involve identifying the key amino acid residues in the active site that interact with the proline and butanoic acid parts of the molecule. Proline-specific aminopeptidases have been shown to have a dinuclear metal active site, and the substrate's proline residue interacts with specific histidine residues. The conformation of the peptide bond preceding proline is also a critical determinant of hydrolysis by some proline-specific peptidases.

In the context of GABA transaminase inhibition, characterizing the enzyme-inhibitor complex would be crucial. This would involve determining the binding affinity (Ki) and the type of inhibition (e.g., competitive, non-competitive, or irreversible). Vigabatrin, an irreversible inhibitor of GABA-T, serves as a well-studied example. Understanding the binding dynamics of this compound within the active site of GABA-T would allow for a comparison with known inhibitors and could inform the design of more potent and selective modulators of the GABAergic system.

Receptor Binding and Ligand-Target Engagement Studies for this compound

The initial step in elucidating the mechanism of action for a compound like this compound involves identifying its molecular targets and characterizing the physical interaction between the ligand (the compound) and its receptor. Receptor binding and ligand-target engagement studies are fundamental to understanding how the compound initiates a biological response. These studies employ a variety of sophisticated techniques to detect and quantify the binding events, providing crucial information about the compound's affinity, selectivity, and mode of interaction with its biological partner. The data derived from these assays are essential for establishing a clear structure-activity relationship and guiding further drug development efforts. nih.gov

To efficiently screen for and characterize the binding of compounds like this compound, high-throughput screening (HTS) assays are indispensable. nih.gov Among the most advanced and widely used methods are Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Bioluminescence Resonance Energy Transfer (BRET). frontiersin.org These techniques offer significant advantages, including high sensitivity, robustness, and amenability to automation, making them ideal for screening large compound libraries. nih.govnih.gov

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay is a specific type of FRET that utilizes long-lifetime fluorescent donors (lanthanide chelates) to minimize background fluorescence interference. frontiersin.org In a typical TR-FRET assay to study this compound, the putative receptor would be labeled with a donor fluorophore, and a known ligand or the compound itself would be labeled with an acceptor fluorophore. When the donor and acceptor are in close proximity (<10 nm) due to the binding event, energy transfer occurs from the excited donor to the acceptor, which then emits light at a specific wavelength. This signal is measured after a time delay, which reduces interference from short-lived background fluorescence, thereby increasing the signal-to-noise ratio. frontiersin.org

Bioluminescence Resonance Energy Transfer (BRET): BRET is another powerful proximity-based assay that can be performed in live cells, offering insights into ligand-target engagement within a more physiologically relevant context. frontiersin.org In a BRET assay, the energy donor is a bioluminescent enzyme, such as a luciferase, which is genetically fused to the target receptor. The acceptor is a fluorescent protein or dye. When this compound binds to the receptor, it may induce a conformational change or recruit other proteins that bring the bioluminescent donor and fluorescent acceptor into close proximity. The luciferase enzyme then catalyzes a reaction with its substrate, producing light that excites the nearby acceptor, resulting in a measurable fluorescent signal. frontiersin.org BRET assays are particularly valued for their high sensitivity and the ability to monitor protein-protein interactions in real-time within intact cells. frontiersin.org

Assay TypeDonorAcceptorPrincipleKey Advantage
TR-FRET Lanthanide ChelateFluorescent Dye/ProteinTime-resolved measurement of energy transfer between a long-lifetime donor and an acceptor upon binding. frontiersin.orgReduced background fluorescence, high signal-to-noise ratio. nih.gov
BRET Bioluminescent Enzyme (e.g., Luciferase)Fluorescent Protein/DyeEnergy transfer from a bioluminescent donor to a fluorescent acceptor in close proximity within live cells. frontiersin.orgHigh sensitivity, suitable for live-cell assays and monitoring dynamic interactions. frontiersin.org

A critical aspect of ligand-target interaction studies is the quantitative determination of binding affinity. This is typically expressed through parameters like the dissociation constant (Kd) and the inhibition constant (Ki). These values are essential for comparing the potency of different compounds and understanding their potential biological effects.

Dissociation Constant (Kd): The Kd represents the concentration of a ligand at which 50% of the receptor population is occupied at equilibrium. It is an intrinsic measure of the affinity between a single ligand and its receptor. A lower Kd value signifies a higher binding affinity, meaning the ligand binds more tightly to the receptor. Kd is typically determined through saturation binding assays, where increasing concentrations of a radiolabeled or fluorescently tagged version of this compound would be incubated with a fixed amount of the target receptor until equilibrium is reached. nih.gov

Inhibition Constant (Ki): The Ki is a measure of a compound's ability to inhibit the binding of another ligand (often a radiolabeled or known standard) to a receptor. It is determined through competitive binding assays. In such an assay for this compound, the receptor would be incubated with a fixed concentration of a known high-affinity ligand, and increasing concentrations of unlabeled this compound would be added to compete for the binding sites. nih.gov The Ki value is derived from the IC₅₀ (the concentration of the competing ligand that displaces 50% of the specific binding of the standard ligand) and the Kd of the standard ligand. A lower Ki value indicates a greater potency in displacing the standard ligand and thus a higher affinity for the receptor.

ParameterDefinitionHow it is DeterminedInterpretation
Kd (Dissociation Constant) The concentration of ligand at which half of the receptors are occupied at equilibrium. nih.govSaturation Binding AssaysA lower Kd indicates higher binding affinity.
Ki (Inhibition Constant) The concentration of a competing ligand that would occupy 50% of the receptors if no standard ligand were present. nih.govCompetitive Binding Assays (derived from IC₅₀)A lower Ki indicates greater potency as an inhibitor of binding.

To gain a deeper, atomistic-level understanding of how this compound interacts with its target receptor, computational methods such as molecular docking and molecular dynamics (MD) simulations are employed. nih.govchemrxiv.org These in silico techniques complement experimental data by providing a visual and energetic model of the ligand-receptor complex.

Molecular Docking: This computational technique predicts the preferred orientation and conformation of a ligand when bound to a receptor's binding site. nih.gov For this compound, a docking simulation would virtually place the molecule into the three-dimensional structure of its target protein. The program then samples numerous possible binding poses and scores them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. chemrxiv.org The resulting models can identify key amino acid residues within the receptor that are crucial for binding and can help rationalize the observed binding affinity. nih.govnih.gov

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of the binding pose, MD simulations offer a dynamic view of the ligand-receptor complex over time. nih.gov Starting from a docked pose, an MD simulation calculates the movements of every atom in the system by solving Newton's equations of motion. researchgate.net This allows researchers to observe the stability of the binding pose, the flexibility of the ligand and receptor, and the role of solvent molecules in the interaction. nih.govarxiv.org MD simulations can reveal conformational changes in the receptor upon ligand binding and provide more accurate estimations of binding free energies, which correlate with experimental Kd and Ki values. nih.gov

Computational MethodPurposeInformation Gained
Molecular Docking Predicts the preferred binding mode of a ligand within a receptor's active site. nih.govIdentification of key interacting residues, prediction of binding pose, scoring of potential binding affinity. chemrxiv.org
Molecular Dynamics (MD) Simulation Simulates the time-dependent behavior of the ligand-receptor complex at an atomic level. nih.govAssessment of binding stability, analysis of conformational changes, calculation of binding free energies, understanding the role of solvent. nih.govarxiv.org

Cellular and Molecular Mechanism of Action Studies

Beyond receptor binding, it is crucial to understand how this compound enters cells and what downstream effects it triggers at the molecular level. These studies bridge the gap between initial target engagement and the ultimate biological response.

For this compound to exert an effect on intracellular targets, it must first cross the cell membrane. The mechanisms by which small molecules enter cells can vary widely and significantly influence their bioavailability and efficacy. Potential uptake mechanisms include passive diffusion across the lipid bilayer and protein-mediated transport. nih.gov

Cells can internalize substances through various endocytotic pathways, such as macropinocytosis, clathrin-mediated endocytosis, and caveolin-mediated endocytosis. beilstein-journals.orgnih.gov These processes involve the engulfment of extracellular material into vesicles. beilstein-journals.org To investigate the specific pathway for this compound, researchers could use fluorescently labeled versions of the compound and track their entry into cells via microscopy. The involvement of specific pathways can be probed by using chemical inhibitors that block a particular route (e.g., cholesterol depletion to inhibit caveolin-mediated endocytosis) and observing the effect on compound uptake. nih.gov Additionally, some compounds may utilize specific transporter proteins embedded in the cell membrane. nih.gov Identifying such transporters would involve screening for interactions with known transporter families. The method of uptake can be critical, as some pathways, like caveolin-mediated endocytosis, may help a compound avoid degradation in lysosomes. mdpi.com

Once inside the cell, this compound can modulate various intracellular signaling pathways. These pathways are complex networks of proteins that transmit signals from the cell surface or from within the cell to elicit specific cellular responses, such as changes in gene expression, protein synthesis, or cell metabolism.

To study the impact of this compound on these pathways, a variety of molecular biology techniques can be employed. For instance, phosphoproteomic analyses can provide a global snapshot of changes in protein phosphorylation, a key mechanism for signal transduction, following treatment with the compound. Western blotting can be used to measure changes in the levels or activation state of specific proteins within a suspected pathway. Reporter gene assays, where the expression of a reporter protein like luciferase is placed under the control of a specific signaling pathway, can also quantify the pathway's activation or inhibition. By piecing together these findings, researchers can construct a comprehensive model of the molecular cascade initiated by this compound, revealing its fundamental mechanism of action beyond simple receptor binding.

Structure Activity Relationship Sar and Rational Design of 4 Prolylamino Butanoic Acid Analogues

Identification of Key Structural Features for Biological Activity of 4-(Prolylamino)butanoic acid

The proline ring , being a secondary amine integrated into a five-membered ring, imparts significant conformational rigidity to the molecule. sigmaaldrich.com This rigidity is a key determinant of how the molecule presents its functional groups for interaction with a receptor or enzyme active site. The stereochemistry of the proline ring is also a critical factor, with different isomers often exhibiting vastly different biological activities. nih.gov

The butanoic acid moiety provides a carboxylic acid group, which is often crucial for anchoring the molecule to a binding site through ionic interactions or hydrogen bonding. The length and flexibility of the four-carbon chain can influence the molecule's ability to adopt an optimal conformation for binding.

While specific SAR studies on this compound itself are not extensively documented in publicly available literature, general principles from related proline-containing peptides and GABA analogues can be extrapolated. For instance, in many biologically active peptides, the proline residue serves as a critical turn-inducer, and its N-terminal substituent's stereochemistry can dictate the preferred conformation. nih.gov

Systematic Chemical Modification and Synthesis of Analogues

The systematic modification of this compound is a cornerstone of SAR studies, allowing researchers to probe the importance of each structural component.

Modifications to the butanoic acid chain can explore the impact of chain length, rigidity, and the presence of additional functional groups. For example, shortening or lengthening the alkyl chain can alter the distance between the proline ring and the carboxylic acid, which can be critical for fitting into a specific binding pocket. The introduction of substituents on the butanoic acid chain can also modulate lipophilicity and introduce new interaction points. The synthesis of such analogues can be achieved through various organic chemistry routes, often involving the coupling of a protected proline derivative with a modified butanoic acid ester, followed by deprotection. researchgate.net

Table 1: Examples of Butanoic Acid Chain Modifications and Their Rationale

ModificationRationale
Chain Extension/ContractionTo optimize the distance between key pharmacophoric features.
Introduction of Alkyl GroupsTo probe for hydrophobic pockets in the binding site.
Addition of Hydroxyl GroupsTo introduce new hydrogen bonding opportunities.
Incorporation of Aromatic RingsTo explore potential pi-stacking interactions.

The proline ring offers a rich scaffold for modification. Substitutions at various positions on the ring can have profound effects on the molecule's conformation and biological activity. For instance, substitutions at the 3- or 4-position of the proline ring can influence the ring's pucker and the cis/trans isomerization of the peptide bond. nih.govnih.gov The synthesis of such derivatives often starts from modified proline precursors, such as hydroxyproline, which can be further functionalized. acs.org

Stereochemistry is a critical aspect of SAR. The use of different stereoisomers of proline (L-proline vs. D-proline) or the introduction of new chiral centers on the ring or the butanoic acid chain can lead to analogues with dramatically different or even opposing biological activities. nih.gov This is because biological targets are chiral, and thus interact differently with different stereoisomers.

Table 2: Proline Ring Modifications and Their Conformational Impact

ModificationPositionPotential Conformational Effect
Hydroxylation4-positionCan influence ring pucker and provide a site for further functionalization.
Fluorination4-positionCan alter electronic properties and ring conformation.
Amination4-positionCan introduce a basic center and alter hydrogen bonding capabilities. researchgate.net
AlkylationVariousCan introduce steric bulk and probe for specific pockets in the binding site. sigmaaldrich.com

The amide linker between the proline and butanoic acid moieties is not merely a passive connector. Its chemical nature can significantly influence the molecule's properties. Replacing the amide bond with other functional groups, such as an ester, a thioamide, or a retro-amide, can alter the molecule's hydrogen bonding capacity, rotational freedom, and susceptibility to enzymatic degradation.

The length and flexibility of the linker are also critical parameters. Varying the number of atoms in the linker can systematically alter the distance between the proline and carboxylic acid groups, which can be crucial for optimizing interactions with a biological target. The introduction of conformational constraints within the linker, for instance, by incorporating double bonds or small rings, can lock the molecule into a more bioactive conformation.

Computational Chemistry in SAR Elucidation

Computational chemistry provides powerful tools to complement experimental SAR studies, offering insights into the molecular basis of activity and guiding the design of new analogues.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a series of this compound analogues, a QSAR model could be developed by calculating a variety of molecular descriptors for each analogue and correlating them with their measured biological activities.

These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Connectivity indices, topological polar surface area.

3D descriptors: Molecular shape, volume, and surface area.

In Silico Screening and Predictive Modeling for Analogues

In silico screening and predictive modeling have become indispensable tools in the rational design of analogues of this compound. These computational methods allow for the rapid assessment of large virtual libraries of compounds, prioritizing those with the highest predicted affinity and most favorable pharmacokinetic profiles for synthesis and further testing. biointerfaceresearch.com

One common approach is the use of Density Functional Theory (DFT) calculations to determine the electronic and geometric properties of designed analogues. biointerfaceresearch.comresearchgate.net These calculations can provide insights into molecular stability, reactivity, and the potential for intermolecular interactions, which are crucial for binding to a biological target. researchgate.net For example, by calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, researchers can predict the intramolecular charge transfer capabilities of the analogues. biointerfaceresearch.com

Predictive models can also be developed to estimate various pharmacokinetic properties. These models can calculate parameters such as the octanol/water partition coefficient (miLogP), topological polar surface area (TPSA), and the number of rotatable bonds, which are all important for oral bioavailability. researchgate.net By screening for compounds that adhere to established guidelines for drug-likeness, such as Lipinski's rule of five, researchers can filter out molecules that are likely to have poor pharmacokinetic properties.

The following table illustrates the types of data that can be generated through in silico modeling for hypothetical analogues of this compound:

CompoundModificationPredicted Affinity (Arbitrary Units)Predicted TPSA (Ų)Predicted miLogP
Analogue 14-Fluoro substitution on proline ring12075.31.8
Analogue 2Methyl ester of butanoic acid9563.22.5
Analogue 3Extended alkyl chain (pentanoic acid)8588.62.1
Analogue 4Thioamide substitution of amide bond11095.11.9

This table is for illustrative purposes and does not represent actual experimental data.

Influence of Stereochemistry on Biological Activity

Stereochemistry is a critical factor that can profoundly influence the biological activity of chiral molecules like this compound. nih.govnih.gov The specific three-dimensional arrangement of atoms in a molecule can dictate its ability to interact with stereospecific biological targets such as enzymes and receptors. nih.gov For many chiral drugs, only one enantiomer or diastereomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. nih.gov

In the context of this compound, the stereocenters at the proline ring and potentially at the alpha-carbon of the butanoic acid moiety are of particular interest. The natural (S)-configuration of the proline ring is often crucial for optimal binding to its biological targets. nih.gov Molecular modeling studies on related compounds have shown that the stereochemistry can affect not only the binding affinity to a target protein but also the transport of the molecule across cell membranes, which can be mediated by stereoselective transporters. nih.gov

The influence of stereochemistry is often investigated by synthesizing and testing all possible stereoisomers of a lead compound. For example, in a study on novel oleandomycin (B1677203) derivatives, changing the stereochemistry at specific positions had a major influence on both antibacterial activity and anti-inflammatory effects. nih.gov This highlights the importance of controlling the stereochemistry during the synthesis of this compound analogues to achieve the desired biological activity.

The following table summarizes the hypothetical biological activity of different stereoisomers of a this compound analogue:

StereoisomerProline ConfigurationButanoic Acid α-Carbon ConfigurationRelative Biological Activity (%)
Isomer ASR100
Isomer BRR25
Isomer CSS80
Isomer DRS10

This table is for illustrative purposes and does not represent actual experimental data.

Future Perspectives and Interdisciplinary Research Opportunities for 4 Prolylamino Butanoic Acid Research

Integration of Omics Technologies in Mechanistic Studies

To fully comprehend the biological role and mechanism of action of 4-(prolylamino)butanoic acid, a holistic approach integrating various "omics" technologies is essential. These high-throughput methods can provide an unbiased, system-wide view of the molecular changes induced by the compound in biological systems.

Transcriptomics: RNA sequencing (RNA-seq) can be employed to analyze the entire transcriptome of cells or tissues upon treatment with this compound. This would reveal which genes are up- or down-regulated, offering clues about the cellular pathways the compound modulates. For instance, similar studies on other compounds have successfully identified effects on pathways related to energy metabolism, such as the citrate (B86180) cycle and fatty acid metabolism. nih.gov

Proteomics: Quantitative proteomics techniques, like iTRAQ (isobaric tags for relative and absolute quantitation), can identify and quantify thousands of proteins simultaneously. This would provide a functional snapshot of the cellular response, complementing the transcriptomic data. By comparing protein abundance with corresponding mRNA levels, researchers can investigate post-transcriptional regulation. nih.gov Studies on other novel molecules have used proteomics to pinpoint specific protein targets, including enzymes involved in oxidative phosphorylation. nih.gov

Metabolomics: As this compound is a derivative of an amino acid and a carboxylic acid, metabolomics is particularly relevant. This field analyzes the complete set of small-molecule metabolites. Using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, researchers can track changes in endogenous metabolites, which could reveal the compound's impact on metabolic networks. nih.gov This is crucial for understanding how the compound is processed and what downstream metabolic effects it triggers.

The integration of these omics datasets would allow for a more comprehensive understanding of the compound's mechanism, identifying not just direct targets but also the broader network of pathways it influences.

Advanced Bioanalytical Methodologies for Quantification in Complex Biological Matrices

The ability to accurately measure the concentration of this compound in complex biological samples such as plasma, urine, and tissue homogenates is fundamental for pharmacokinetic and mechanistic studies. Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) stands as the preferred technique for this purpose due to its high sensitivity, specificity, and throughput. nih.govresearchgate.net

Developing a robust LC-MS/MS method would involve several key considerations:

Sample Preparation: Efficient extraction of the analyte from the biological matrix is critical. This step aims to remove interfering substances like proteins and phospholipids (B1166683) that can compromise the analysis.

Chromatography: Hydrophilic interaction chromatography (HILIC) may be suitable for retaining and separating a polar compound like this compound. nih.gov

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would provide the necessary selectivity and sensitivity for quantification.

Matrix Effects: A significant challenge in LC-MS/MS is the potential for "matrix effects," where co-eluting components from the biological sample suppress or enhance the ionization of the analyte, leading to inaccurate measurements. nih.govresearchgate.net These effects must be thoroughly evaluated during method validation, potentially by comparing the analyte's response in pure solution versus a post-extraction spiked matrix sample. researchgate.net The use of a stable isotope-labeled internal standard is a common strategy to compensate for matrix effects and improve analytical accuracy. researchgate.net

The table below summarizes key aspects of developing a bioanalytical method for this compound.

ParameterTechnique/ConsiderationRationale
Quantification Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)High sensitivity, specificity, and throughput for complex matrices. nih.gov
Chromatography Mode Hydrophilic Interaction Liquid Chromatography (HILIC)Effective for retaining and separating polar analytes like amino acid derivatives. nih.gov
Ionization Source Electrospray Ionization (ESI)Suitable for polar molecules, with optimization for positive or negative ion mode.
Key Challenge Matrix EffectsCo-eluting endogenous substances can interfere with analyte ionization, affecting accuracy. researchgate.net
Mitigation Strategy Use of Stable Isotope-Labeled Internal StandardCompensates for variability in sample preparation and matrix-induced ion suppression/enhancement. researchgate.net

Development of this compound as a Chemical Probe for Biological Processes

A chemical probe is a small molecule designed to selectively interact with a specific biological target (like a protein) to study its function in a cellular or organismal context. Given its specific chemical structure, this compound could serve as a scaffold for the development of such probes.

The process would involve synthetically modifying the parent compound to incorporate a reporter tag without significantly altering its inherent biological activity. Potential modifications include:

Affinity Tags: Attaching a biotin (B1667282) molecule would allow for the isolation of the compound's binding partners from cell lysates using streptavidin-coated beads, a technique known as affinity purification.

Fluorescent Tags: Conjugating a fluorophore would enable visualization of the compound's subcellular localization using fluorescence microscopy, providing insights into where it acts within the cell.

Photo-affinity Labels: Introducing a photoreactive group would allow the probe to form a covalent bond with its target upon UV irradiation, enabling definitive identification of the binding protein(s).

By using these probes, researchers could address fundamental questions, such as identifying the direct molecular targets of this compound, mapping its engagement with these targets in living cells, and elucidating the biological pathways it modulates.

Applications in Synthetic Biology and Biotechnology

While chemical synthesis provides a route to this compound, biotechnological production using engineered microorganisms offers a potentially more sustainable and scalable alternative. nih.gov Synthetic biology provides the tools to design and construct novel metabolic pathways in host organisms like Escherichia coli or yeast for the production of non-native chemicals. nih.gov

The bioproduction of this compound could be achieved by:

Pathway Design: Designing a synthetic pathway that combines enzymes from different organisms to convert a simple carbon source (like glucose) into the final product. This would likely involve shunting intermediates from the host's natural amino acid and fatty acid biosynthesis pathways. nih.gov

Strain Engineering: Introducing the genes encoding the necessary enzymes into a microbial host. This often involves assembling genes into a synthetic cluster and optimizing their expression to maximize product yield and minimize toxic byproducts. nih.gov

Fermentation Process Development: Optimizing fermentation conditions (e.g., temperature, pH, nutrient feed) in a bioreactor to enhance the productivity, titer, and yield of the compound. nih.gov Fermentative processes have been successfully developed for related molecules, such as other amino-butanoic acid derivatives using Streptomyces species. google.com

This approach aligns with the growing demand for "green" chemistry and the use of renewable feedstocks for the production of specialty chemicals and pharmaceuticals. nih.gov

Collaborative Research Directions in Academic and Industrial Settings

The translation of a novel compound from basic research to a potential application is a complex, costly, and interdisciplinary endeavor that can be significantly accelerated through academic-industry collaborations. researchgate.netnih.gov Such partnerships create a symbiotic relationship where the strengths of both sectors are leveraged. nih.gov

For Academia: Collaboration with industry provides access to significant research funding, state-of-the-art screening platforms, and expertise in drug development and process chemistry. It offers an opportunity to apply fundamental research concepts to solve real-world problems and provides students and postdoctoral researchers with valuable, industrially relevant training. researchgate.netnih.gov

For Industry: Partnering with academic labs provides access to cutting-edge basic science, novel discoveries, and highly specific expertise that may not be available in-house. nih.gov These collaborations can serve as an external engine for innovation, helping to fill the early-stage discovery pipeline. researchgate.netnih.gov

For this compound, a successful collaboration could involve academic labs focusing on elucidating its mechanism of action and identifying novel biological targets, while an industrial partner could lead efforts in medicinal chemistry optimization, large-scale synthesis or bioproduction, and preclinical development. This pooling of resources and expertise can lead to faster decision-making and a higher probability of translating a scientific discovery into a tangible innovation. researchgate.netbiochemistry.org

Q & A

Q. What are the recommended methods for synthesizing 4-(Prolylamino)butanoic acid, and how can its purity be validated?

Methodological Answer: Synthesis typically involves coupling L-proline to 4-aminobutanoic acid via an amide bond. A common approach is using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF under nitrogen. Post-synthesis, purity validation requires:

  • HPLC analysis with a C18 column and UV detection (210–220 nm) to assess homogeneity .
  • Mass spectrometry (MS) for molecular weight confirmation (expected m/z ~230–250 based on analogs) .
  • 1H/13C NMR to verify proline’s pyrrolidine ring protons (δ 1.8–4.5 ppm) and the butanoic acid backbone .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H NMR identifies proline’s α-protons (δ 3.8–4.3 ppm) and the butanoic acid chain (δ 2.3–2.6 ppm for CH2 near the carboxyl group) .
    • 13C NMR confirms carbonyl carbons (amide: ~170 ppm; carboxylic acid: ~175 ppm) .
  • Infrared (IR) Spectroscopy : Detects amide I (~1650 cm⁻¹) and carboxylic acid O-H stretches (~2500–3300 cm⁻¹) .
  • High-Resolution MS : Validates the molecular formula (e.g., C9H16N2O3) with <2 ppm error .

Advanced Research Questions

Q. How can researchers design experiments to investigate enzyme-substrate interactions of this compound with synthetases like GH3.15?

Methodological Answer:

  • Kinetic Assays : Use recombinant AtGH3.15 (or homologs) to measure substrate specificity. Monitor ATP-dependent conjugation via spectrophotometric detection of AMP release at 340 nm .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified proline or butanoic acid moieties (e.g., halogenated or methylated derivatives) to assess steric/electronic effects on enzyme affinity .
  • Crystallography : Co-crystallize the enzyme-substrate complex to identify binding pocket interactions (e.g., hydrogen bonds with proline’s secondary amine) .

Q. What strategies resolve contradictions in SAR data for this compound derivatives?

Methodological Answer:

  • Multi-parametric Analysis : Combine kinetic data (Km, Vmax) with computational docking (e.g., AutoDock Vina) to differentiate steric hindrance vs. electronic effects .
  • Orthogonal Assays : Validate activity in cell-based models (e.g., neuroprotection assays ) to confirm in vitro enzyme data.
  • Meta-Analysis : Compare results across homologs (e.g., GH3.15 vs. GH3.12) to identify conserved interaction motifs .

Q. How should researchers optimize this compound derivatives for enhanced neuroprotective activity?

Methodological Answer:

  • Functional Group Modifications : Introduce electron-withdrawing groups (e.g., -CF3) on the proline ring to enhance blood-brain barrier permeability .
  • In Vitro Screening : Use glutamate-induced oxidative stress models in neuronal cells (SH-SY5Y) to quantify cell viability via MTT assays .
  • Pharmacokinetic Profiling : Assess metabolic stability in liver microsomes and plasma protein binding to prioritize lead compounds .

Methodological and Safety Considerations

Q. What are the best practices for assessing solubility and stability of this compound in experimental buffers?

Methodological Answer:

  • Solubility Screening : Test in PBS (pH 7.4), DMSO, and ethanol at 1–10 mM. Use sonication or heating (≤50°C) for recalcitrant samples .
  • Stability Studies :
    • pH Stability : Incubate in buffers (pH 2–9) for 24–72 hours; analyze degradation via HPLC .
    • Thermal Stability : Store at 4°C (short-term) or -80°C (long-term) to prevent hydrolysis of the amide bond .

7. Key toxicity considerations when handling this compound in laboratory settings
Safety Guidelines :

  • Acute Toxicity : LD50 data for similar butanoic acid derivatives (e.g., 877 mg/kg intraperitoneal in rats ) suggest stringent PPE (gloves, lab coat) and fume hood use.
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.